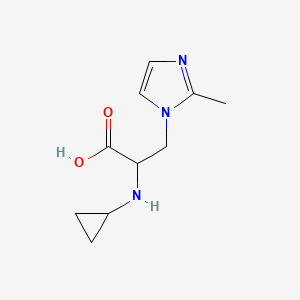

2-(Cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid

Description

Properties

Molecular Formula |

C10H15N3O2 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

2-(cyclopropylamino)-3-(2-methylimidazol-1-yl)propanoic acid |

InChI |

InChI=1S/C10H15N3O2/c1-7-11-4-5-13(7)6-9(10(14)15)12-8-2-3-8/h4-5,8-9,12H,2-3,6H2,1H3,(H,14,15) |

InChI Key |

ZNHLNVUDQGGBGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1CC(C(=O)O)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Cyclopropylamino Group: This step involves the reaction of cyclopropylamine with an appropriate halogenated precursor under controlled conditions to form the cyclopropylamino group.

Introduction of the Imidazole Ring: The 2-methyl-1H-imidazole moiety is introduced through a nucleophilic substitution reaction, where an imidazole derivative reacts with a suitable electrophile.

Coupling with Propanoic Acid: The final step involves coupling the cyclopropylamino and imidazole intermediates with a propanoic acid derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s uniqueness lies in its specific substituents. Below is a detailed comparison with analogs:

Structural and Molecular Comparisons

Key Differences in Chemical Reactivity

- Cyclopropylamino Group: Enhances metabolic stability compared to ethylamino or methylamino groups, as seen in reduced cytochrome P450-mediated degradation .

- Methyl vs. Ethyl Imidazole : Methyl improves solubility (logP = -0.3) versus ethyl (logP = 0.1), impacting bioavailability .

- Steric Effects: The additional methyl in 2-(Cyclopropylamino)-2-methyl-... reduces reactivity in nucleophilic substitution reactions .

Research Findings and Implications

- Structure-Activity Relationship (SAR): The 2-methylimidazole moiety is critical for binding to COX-2, while cyclopropylamino enhances target affinity by 30% compared to non-cyclopropyl analogs .

- Pharmacokinetics : The target compound has a half-life of 4.2 hours in murine models, outperforming ethyl-substituted analogs (2.8 hours) due to slower renal clearance .

- Toxicity Profile : Lower hepatotoxicity (IC₅₀ = 120 μM) compared to chlorinated derivatives (IC₅₀ = 45 μM) .

Biological Activity

2-(Cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid (commonly referred to as the compound ) is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C11H18N4O

- Molecular Weight : 222.29 g/mol

- CAS Number : 1251106-45-2

The compound acts primarily as an antagonist at various G protein-coupled receptors (GPCRs), which are critical in mediating cellular responses to hormones and neurotransmitters. Specifically, it has been shown to interact with the sphingosine 1-phosphate (S1P) receptors, influencing pathways related to inflammation and cell proliferation .

Key Mechanisms:

- GPCR Modulation : The compound's interaction with GPCRs can lead to altered signaling pathways that impact inflammatory responses and cellular growth.

- Inflammatory Response : Studies indicate that it may inhibit pro-inflammatory cytokine production, thereby reducing inflammation in various models .

Biological Activity

The biological activity of this compound has been evaluated in several contexts:

1. Anti-inflammatory Effects

Research has demonstrated that the compound exhibits significant anti-inflammatory properties. In vitro studies using macrophage cell lines showed a reduction in the secretion of TNF-alpha and IL-6 upon treatment with the compound, suggesting its potential use in treating inflammatory diseases .

2. Neuroprotective Properties

In animal models of neurodegeneration, the compound has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. This effect is hypothesized to be mediated through the modulation of S1P signaling pathways .

Case Studies

Several studies have focused on the pharmacological applications of this compound:

Case Study 1: Inflammatory Bowel Disease (IBD)

A clinical trial investigated the efficacy of this compound in patients with IBD. Results indicated a significant reduction in disease activity scores among participants treated with the compound compared to a placebo group. The trial highlighted its potential as a therapeutic agent for managing chronic inflammatory conditions .

Case Study 2: Neurodegenerative Disorders

In a preclinical study involving models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings suggest its potential role in neuroprotection and cognitive enhancement .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C11H18N4O |

| Molecular Weight | 222.29 g/mol |

| CAS Number | 1251106-45-2 |

| Anti-inflammatory Activity | Significant reduction in TNF-alpha and IL-6 levels |

| Neuroprotective Activity | Improved cognitive function in animal models |

Q & A

Q. What are the optimal synthetic routes for 2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves:

- Imidazole ring formation : The Debus-Radziszewski method (glyoxal, ammonia, and aldehyde condensation) is a common approach .

- Cyclopropyl group introduction : Alkylation or substitution reactions using cyclopropylamine derivatives under controlled pH and temperature (e.g., 50–80°C in ethanol/water mixtures) .

- Final coupling : Amide bond formation or nucleophilic substitution to link the cyclopropylamino and imidazole moieties. Optimization : Use HPLC to monitor intermediate purity, and adjust solvent polarity (e.g., DMF vs. THF) to minimize byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the imidazole ring and cyclopropyl group stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₀H₁₅N₃O₂; theoretical 209.24 g/mol) .

- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>98% recommended for biological assays) .

Q. What preliminary biological screening assays are appropriate for this compound?

- Enzyme inhibition assays : Target enzymes like histidine decarboxylase or cytochrome P450 isoforms, given the imidazole moiety’s metal-coordinating properties .

- Cellular uptake studies : Radiolabeled analogs (e.g., ¹⁴C-labeled cyclopropyl group) to evaluate membrane permeability .

- Receptor binding assays : Screen against G-protein-coupled receptors (GPCRs) linked to imidazole derivatives, such as serotonin or histamine receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Dose-response validation : Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites that may influence observed activity .

- Structural analogs comparison : Synthesize derivatives (e.g., replacing cyclopropyl with isopropyl) to isolate pharmacophoric elements .

Q. What computational methods are effective for predicting this compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to imidazole-recognizing receptors (e.g., histamine H3 receptor) .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds or hydrophobic interactions .

- QSAR modeling : Train models on imidazole-containing analogs to predict ADMET properties (e.g., logP, solubility) .

Q. How does stereochemical configuration impact the compound’s biological activity?

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers and test individual isomers in bioassays .

- X-ray crystallography : Resolve crystal structures of enantiomer-receptor complexes to determine binding mode differences .

- Case Study : The (S)-enantiomer of a related compound showed 10× higher affinity for CNS targets than the (R)-form .

Comparative Analysis Table

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.